![molecular formula C10H5BrClNO2 B6346183 3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde CAS No. 1188135-27-4](/img/structure/B6346183.png)
3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde, also known as BOC-Oxazole, is a chemical compound of the oxazole family. It is a versatile compound that has been used in a variety of scientific research applications. BOC-Oxazole has been studied for its ability to act as an inhibitor of enzymes, as well as its potential for use in drug synthesis.
Scientific Research Applications
Ring Transformations
- 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, which shares structural similarities with the compound of interest, has been studied for its reactivity with alkyl- and aryl-amines, yielding 1,2,3-triazole-4-thiocarboxamides. These reactions and their mechanisms have significant implications in the field of organic synthesis (L'abbé et al., 1991).
Photophysical Studies
- Research on compounds like 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which is structurally related, has involved studying their photophysical properties in different solvents. This is crucial for understanding the photophysical behavior of organic compounds in various environments (Singh et al., 2013).
Reaction Studies
- Investigations into the reactions of similar compounds, such as 2-chloroindole-3-carbaldehyde with epihalogenohydrins, have revealed interesting chemical properties and potential applications in organic synthesis (Suzdalev et al., 2011).
Molecular Structure Analysis
- Studies on compounds like 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde also include X-ray diffraction analysis to determine molecular structure, which is essential for the design and synthesis of new compounds with desired properties (Singh et al., 2013).
Synthesis and Characterization
- The synthesis and characterization of new compounds, as shown in studies involving similar carbaldehydes, are fundamental to expanding the range of useful organic molecules for various applications (Bhat et al., 2016).
Oxidation Studies
- Research on the oxidation of 2H-oxazole compounds to 2-oxazolone, as seen with 5-(3-bromophenyl)oxazole, provides insights into the oxidative behavior of oxazole derivatives. Such studies are crucial for understanding the metabolic pathways of similar compounds (Arora et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
As a potential reagent in sm cross-coupling reactions, this compound could contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The sm cross-coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments.
properties
IUPAC Name |
3-(2-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-8-4-2-1-3-6(8)9-7(5-14)10(12)15-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQXXXSKWCILTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |
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